2,3-Dihydrobenzofuran-3-carbaldehyde 2,3-Dihydrobenzofuran-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16258053
InChI: InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-5,7H,6H2
SMILES:
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol

2,3-Dihydrobenzofuran-3-carbaldehyde

CAS No.:

Cat. No.: VC16258053

Molecular Formula: C9H8O2

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydrobenzofuran-3-carbaldehyde -

Specification

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
IUPAC Name 2,3-dihydro-1-benzofuran-3-carbaldehyde
Standard InChI InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-5,7H,6H2
Standard InChI Key UYKRFVFZLRLLKA-UHFFFAOYSA-N
Canonical SMILES C1C(C2=CC=CC=C2O1)C=O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2,3-Dihydrobenzofuran-3-carbaldehyde (C₉H₈O₂) has a molecular weight of 148.16 g/mol . Its structure comprises a benzene ring fused to a partially saturated furan ring, with the aldehyde group (-CHO) substituted at position 3 of the dihydrofuran moiety. Key physicochemical properties remain poorly characterized due to the compound’s limited commercial availability and research focus on its positional isomer.

Table 1: Basic Chemical Data

PropertyValue
Molecular FormulaC₉H₈O₂
Molecular Weight148.16 g/mol
CAS Registry Number36054-77-0 (2-carbaldehyde)*
Synonyms2,3-Dihydro-1-benzofuran-3-carbaldehyde (theoretical)

*Note: The CAS number 36054-77-0 corresponds to the 2-carbaldehyde isomer , highlighting the need for careful structural verification.

Synthetic Methodologies

Challenges in Isomer-Specific Synthesis

  • Bromination: Starting from p-hydroxybenzaldehyde to yield 3-bromo-4-hydroxybenzaldehyde.

  • Etherification: Coupling with 1-bromo-2-chloroethane using DMF/K₂CO₃ at 40–50°C.

  • Acetal Protection: Reaction with ethylene glycol catalyzed by p-toluenesulfonic acid in toluene (90–100°C).

  • Cyclization: Magnesium-mediated self-cyclization in methyl THF at 40–50°C.

  • Deprotection: Acidic removal of acetal protecting groups .

Adapting this route to target the 3-carbaldehyde would require strategic modification of substitution patterns during the bromination and cyclization steps.

Table 2: Comparative Synthesis Parameters for Dihydrobenzofuran Carbaldehydes

Step2-Carbaldehyde Conditions Theoretical 3-Carbaldehyde Modifications
Brominationp-hydroxybenzaldehyde → 3-bromo-4-hydroxym-hydroxybenzaldehyde → 4-bromo-3-hydroxy
Cyclization PositionC2 activationC3 activation via alternative directing groups
Yield Optimization40–50°C in methyl THFSolvent/base screening required

Structural Isomerism and Analytical Challenges

Distinguishing Positional Isomers

Nuclear magnetic resonance (NMR) spectroscopy remains critical for differentiating 2- and 3-carbaldehyde isomers:

  • ¹H NMR: Aldehyde proton chemical shifts typically appear at δ 9.8–10.2 ppm. In the 2-isomer, this proton shows coupling with adjacent dihydrofuran protons (J ≈ 2–4 Hz), absent in the 3-substituted derivative .

  • ¹³C NMR: The aldehyde carbon resonates at δ 190–200 ppm. Ring current effects from the benzene moiety create distinct shift patterns between isomers.

Mass spectrometric fragmentation patterns also differ, with the 2-carbaldehyde exhibiting characteristic loss of CO (28 Da) prior to ring cleavage .

CompoundTargetEC₅₀ (nM)Selectivity (PPARα/γ)
2-Carboxylic acid PPARα1.2>500
3-Carboxaldehyde*
FenofibratePPARα1,50050

*Data unavailable for 3-carbaldehyde; table illustrates knowledge gaps.

Analytical Characterization Techniques

Spectroscopic Fingerprinting

Hypothetical characterization data for 3-carbaldehyde can be extrapolated from 2-isomer studies :

  • IR Spectroscopy: Strong absorption at ~1,710 cm⁻¹ (C=O stretch), with furan ring vibrations at 1,580–1,620 cm⁻¹.

  • UV-Vis: π→π* transitions in the benzofuran system produce λmax ≈ 270–290 nm (ε ≈ 5,000–10,000 M⁻¹cm⁻¹).

High-resolution mass spectrometry (HRMS) would provide definitive molecular formula confirmation, with expected [M+H]⁺ at m/z 149.0603 (calc. for C₉H₉O₂⁺).

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